molecular formula C6H8O2 B1273168 3,4-dihydro-2H-pyran-5-carbaldehyde CAS No. 25090-33-9

3,4-dihydro-2H-pyran-5-carbaldehyde

Cat. No.: B1273168
CAS No.: 25090-33-9
M. Wt: 112.13 g/mol
InChI Key: WWZVSCJTMPYTLY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-5-carbaldehyde is an organic compound with the molecular formula C6H8O2. It is a colorless liquid with a distinctive aromatic odor. This compound is a member of the pyran family, which consists of six-membered oxygen-containing heterocycles. The presence of an aldehyde group at the 5-position of the pyran ring makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydro-2H-pyran-5-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 3,4-dihydro-2H-pyran using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde .

Another method involves the reaction of tetrahydrofuran with formaldehyde in the presence of an acid catalyst, followed by dehydration to form 3,4-dihydro-2H-pyran. Subsequent oxidation of this intermediate yields this compound .

Industrial Production Methods

Industrial production of this compound often involves the continuous flow oxidation of 3,4-dihydro-2H-pyran using supported metal catalysts. This method offers high efficiency and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

2.1. C-Nucleophiles

The aldehyde group in 3,4-dihydro-2H-pyran-5-carbaldehyde reacts with enolates and CH-acids under basic or acidic conditions. For instance:

  • Enolate Chemistry : The reaction with 1,3-dicarbonyl compounds (e.g., 1,3-bis(trimethylsilyl) ethers) in the presence of TiCl₄ leads to conjugate additions followed by ring opening and recyclization. This cascade process forms 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans (Scheme 1) .

  • Grignard Reagents : Phenylmagnesium bromide adds to the carbonyl group, forming cis-tetrahydropyran products. The reaction proceeds via 1,2-addition, followed by ring opening and re-closure .

Key Reaction :

3 4 dihydro 2H pyran 5 carbaldehyde+Grignard reagentcis tetrahydropyran derivatives[1]\text{3 4 dihydro 2H pyran 5 carbaldehyde}+\text{Grignard reagent}\rightarrow \text{cis tetrahydropyran derivatives}[1]

2.2. N-Nucleophiles

Acid-catalyzed condensation with N-substituted pyrazole-5-amines yields pyrazolo[3,4-b]pyridines. For example:

  • Pyrazolo[3,4-b]pyridine Synthesis : The reaction involves acylation of the amine group under acidic conditions, followed by cyclization. This produces heterocyclic compounds with potential anticancer activity .

Reaction Table :

ReactantReagent/ConditionsProductReference
N-substituted pyrazoleAcetic acid, heatPyrazolo[3,4-b]pyridines
Grignard reagentsDiethyl ether, room tempcis-Tetrahydropyran derivatives

3.1. Acetylenide Additions

Reactions with acetylenides (e.g., phenylacetylene) in the presence of ZnCl₂ and Et₃N yield substituted pyrans. For example:

  • 1,2-Addition : The acetylenide attacks the carbonyl group, forming a 1,2-adduct. Subsequent hydrolysis leads to tetrahydropyranol derivatives .

Reaction Mechanism :

3 4 dihydro 2H pyran 5 carbaldehyde+Ph C C Li1 2 adducttetrahydropyranol[1]\text{3 4 dihydro 2H pyran 5 carbaldehyde}+\text{Ph C C Li}\rightarrow \text{1 2 adduct}\rightarrow \text{tetrahydropyranol}[1]

4.1. Knoevenagel Condensation and Electrocyclization

The reaction with 4-hydroxycoumarin under EDTA catalysis involves two steps:

  • Knoevenagel Condensation : Formation of a conjugated enone intermediate.

  • 6π-Electrocyclization : Ring closure to form pyrano[3,2-c]quinolones .

Key Product :
Pyranocoumarins with anticancer activity (IC₅₀ values in micromolar range) .

5.1. Acid-Catalyzed Dimerization

This compound can be synthesized via acid-catalyzed dimerization of acrolein (CH₂=CHCHO). This reaction produces the cyclic aldehyde under controlled conditions.

5.2. Enzymatic Resolution

For positional isomers (e.g., 2-carbaldehyde), enzymatic resolution using porcine pancreatic lipase achieves enantiopure products. This method is scalable for pharmaceutical applications .

Structural Comparisons

CompoundFunctional GroupsReactivity HighlightReference
3,4-Dihydro-2H-pyranNoneLess reactive due to lacking aldehyde
Pyrazolo[3,4-b]pyridineHeterocyclic N-groupsAnticancer activity
Tetrahydropyran-3-carboxylic acidCarboxylic acidOxidative cleavage

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

  • Building Block for Heterocycles : This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic addition reactions makes it valuable for creating diverse chemical structures. For example, it can react with amines or alcohols to form more complex molecules.
  • Synthesis of Pharmaceuticals : It is utilized in the preparation of pharmaceutical agents, particularly those targeting inflammatory and neurodegenerative diseases. The compound's reactivity allows for the development of novel therapeutic agents .

Biological Applications

Enzyme-Catalyzed Reactions

  • Biochemical Assays : this compound is used as a substrate in various biochemical assays to study enzyme-catalyzed reactions. Its aldehyde functional group can participate in enzymatic transformations, providing insights into enzyme mechanisms and kinetics.

Anti-inflammatory Properties

  • Potential Therapeutic Use : Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies have demonstrated its ability to modulate inflammatory pathways, suggesting potential applications in treating conditions like arthritis.

Neuroprotective Effects

  • Impact on Neuroprostanes : The compound has been linked to neuroprotective effects, particularly in the context of oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease. Its derivatives may help mitigate neuronal damage by influencing neuroprostanes, which are biomarkers of oxidative stress.

Industrial Applications

Production of Fine Chemicals

  • Fragrances and Flavoring Agents : In industrial settings, this compound is employed in the production of fine chemicals, including fragrances and flavoring agents. Its unique aromatic properties make it suitable for enhancing product formulations in the cosmetic and food industries .

Case Studies and Research Findings

  • Synthesis Methodologies : Various synthetic routes have been explored for producing this compound. One notable method involves organocatalytic processes that yield high enantiomeric excesses when reacting α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds.
  • Biological Activity Studies : A series of studies have demonstrated the compound's ability to modulate inflammation and its potential role in neuroprotection against oxidative stress-related neuronal damage. These findings highlight its therapeutic potential and warrant further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyran-5-carbaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is exploited in organic synthesis to create diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyran-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it versatile for different applications .

Biological Activity

3,4-Dihydro-2H-pyran-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound belongs to the class of dihydropyran derivatives, which are characterized by a six-membered ring containing an ether and an aldehyde functional group. The synthesis of this compound can be achieved through various methods, including organocatalytic processes and enzymatic resolutions. For instance, one method involves the use of α,β-unsaturated aldehydes reacting with 1,3-dicarbonyl compounds under specific catalytic conditions to yield high enantiomeric excesses .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways, potentially making them candidates for treating conditions such as arthritis and other inflammatory diseases. Notably, the compound's structure allows it to interact with various biological targets involved in inflammation .

Neuroprotective Effects

The compound is also linked to neuroprotective effects. It is believed that its derivatives can influence neuroprostanes (NeuroPs), which are biomarkers of oxidative stress in neurological diseases like Alzheimer's disease. Elevated levels of NeuroPs have been associated with neurodegenerative conditions, suggesting that compounds like this compound may play a role in mitigating neuronal damage .

Adenosine Receptor Agonism

Another significant aspect of the biological activity of this compound is its action as an adenosine receptor agonist . Specifically, research has demonstrated that modifications of 3,4-dihydro-2H-pyran derivatives can exhibit high affinity for adenosine A2A and A3 receptors. These receptors are crucial in mediating various physiological processes, including anti-inflammatory actions and neuroprotection .

Case Studies

  • Neuroprotective Study : A study investigated the effects of a derivative of this compound on neuronal cells exposed to oxidative stress. The results showed that the compound significantly reduced cell death and oxidative damage markers compared to untreated controls .
  • Anti-inflammatory Activity : In an animal model of arthritis, administration of a specific derivative resulted in reduced swelling and pain scores compared to baseline measurements. This suggests potential therapeutic applications for inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatoryHigh
NeuroprotectiveModerate
Adenosine receptor agonismHigh

Table 2: Synthesis Methods Overview

MethodYield (%)Enantiomeric Excess (%)Reference
Organocatalytic reaction9099
Enzymatic resolution48>99

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dihydro-2H-pyran-5-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving aldehydes and nucleophiles. A common approach involves reacting aromatic aldehydes with malononitrile and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]), which enhances reaction efficiency and reduces side products . Optimization strategies include:

  • Catalyst Loading : Adjusting ionic liquid concentrations (1–5 mol%) to balance reactivity and cost.
  • Solvent Choice : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Maintaining 80–90°C for optimal cyclization rates .
  • Table 1 : Comparative yields under varying conditions:
CatalystSolventTemp (°C)Yield (%)
[2-aminobenzoato][PF6]DMF9085
NoneEthanol9045

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyran ring carbons. Compare with literature data for structural validation .
  • IR Spectroscopy : Identify the C=O stretch (~1700 cm1^{-1}) and aldehyde C-H stretch (~2820 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+: 113.13 g/mol) .
    • Data Interpretation Tips :
  • Cross-reference peaks with databases (e.g., PubChem) to resolve ambiguities.
  • Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (3:1 ratio) to remove polar byproducts. Yield: 70–80% .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for high-purity isolation.
  • Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~120°C at 15 mmHg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C .
  • Deuterium Exchange Experiments : Identify exchangeable protons (e.g., -OH groups in byproducts) using D2_2O.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H and 13^{13}C shifts .

Q. What strategies mitigate side reactions (e.g., over-oxidation or polymerization) during catalytic synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use nitrogen/argon to prevent aldehyde oxidation.
  • Additive Stabilizers : Introduce radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress polymerization .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the reaction mechanism of this compound formation be elucidated using kinetic studies?

  • Methodological Answer :

  • Rate Determination : Measure initial rates under varying [aldehyde] and [nucleophile] to establish rate law (e.g., second-order kinetics) .
  • Isotopic Labeling : Use 18^{18}O-labeled aldehydes to trace oxygen incorporation in the pyran ring via GC-MS.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and activation energies .

Q. What safety considerations are critical when designing large-scale reactions involving this compound?

  • Methodological Answer :

  • Static Discharge Prevention : Ground equipment and use conductive materials to avoid ignition .
  • Ventilation : Conduct reactions in fume hoods with >10 air changes/hour to limit vapor exposure .
  • PPE : Wear nitrile gloves and chemical goggles; avoid latex due to permeability .

Properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVSCJTMPYTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371165
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-33-9
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-5-carbaldehyde
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3,4-dihydro-2H-pyran-5-carbaldehyde
3,4-dihydro-2H-pyran-5-carbaldehyde
3,4-dihydro-2H-pyran-5-carbaldehyde
3,4-dihydro-2H-pyran-5-carbaldehyde
3,4-dihydro-2H-pyran-5-carbaldehyde
3,4-dihydro-2H-pyran-5-carbaldehyde

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